

(S)-(+)-Dimethindene Maleate: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: (S)-(+)-Dimethindene maleate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **(S)-(+)-Dimethindene maleate**, a potent and selective antagonist of muscarinic M2 and histamine H1 receptors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

(S)-(+)-Dimethindene maleate is the maleate salt of the (S)-enantiomer of Dimethindene. It is a white to beige powder. While the antihistaminic activity of dimethindene resides mainly in the levorotatory (R)-(-)-isomer, the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.^[1]

A summary of the key physicochemical properties of **(S)-(+)-Dimethindene maleate** and its racemic form, Dimethindene maleate, is presented in the table below for easy comparison.

| Property | (S)-(+)-Dimethindene maleate | Dimethindene maleate (racemic) |
|--|---|---|
| Molecular Formula | C ₂₀ H ₂₄ N ₂ · C ₄ H ₄ O ₄ [2] | C ₂₄ H ₂₈ N ₂ O ₄ [3] |
| Molecular Weight | 408.49 g/mol | 408.49 g/mol [3] |
| Appearance | White to beige powder | White to off-white crystalline powder[3][4] |
| Melting Point | Not explicitly found for the (S)-(+)-enantiomer | 159-161 °C[3][4] |
| Solubility | Water: 2 mg/mL (clear solution), Soluble to 100 mM with gentle warming[5] | Water: Sparingly soluble[3][4] |
| Methanol: Soluble[3] | | |
| DMSO: Sparingly Soluble (1-10 mg/ml)[6] | | |
| Methanol: Slightly Soluble (0.1-1 mg/ml)[6] | | |
| pKa | Not explicitly found for the (S)-(+)-enantiomer | Predicted Strongest Basic: 9.7[1] |
| pKi / pA ₂ | M ₂ receptor: pKi = 7.78[5] | H ₁ receptor: pA ₂ = 9.3[7] |
| M ₁ receptor: pKi = 7.08[5] | | |
| M ₃ receptor: pKi = 6.70[5] | | |
| M ₄ receptor: pKi = 7.00[5] | | |
| H ₁ receptor: pA ₂ = 7.48 / pKi = 7.48[8][5] | | |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical parameters are outlined below. These are generalized methods applicable to pharmaceutical compounds like

(S)-(+)-Dimethindene maleate.

Melting Point Determination (Capillary Method)

The melting point of a solid substance is the temperature at which it transitions from a solid to a liquid state. This physical property is a crucial indicator of purity.^{[9][10][11]}

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered **(S)-(+)-Dimethindene maleate** is placed in a capillary tube, which is then sealed at one end.^{[10][11]} The sample is packed to a height of 2-3 mm by tapping the tube.^[12]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.^{[9][10][11]}
- **Heating:** The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the melting point.^{[9][13]}
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded to define the melting range.^{[9][11]} For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

- **Sample Preparation:** An excess amount of **(S)-(+)-Dimethindene maleate** is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.

- Analysis: The concentration of **(S)-(+)-Dimethindene maleate** in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. For a basic drug like dimethindene, it indicates the pH at which the compound is 50% ionized.

Methodology:

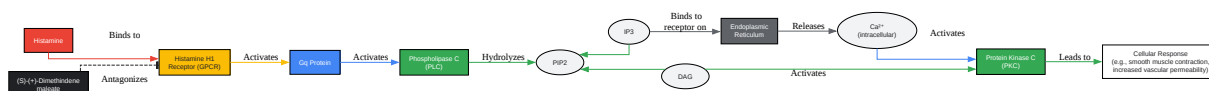
- Sample Preparation: A precise amount of **(S)-(+)-Dimethindene maleate** is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

Signaling Pathways

(S)-(+)-Dimethindene maleate exerts its pharmacological effects primarily through the antagonism of histamine H1 receptors and muscarinic M2 receptors. The signaling pathways associated with these receptors are depicted below.

Histamine H1 Receptor Signaling Pathway

Dimethindene is a selective histamine H1 antagonist.^[14] The H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.^[15] Activation of this pathway leads to the characteristic symptoms of an allergic response.

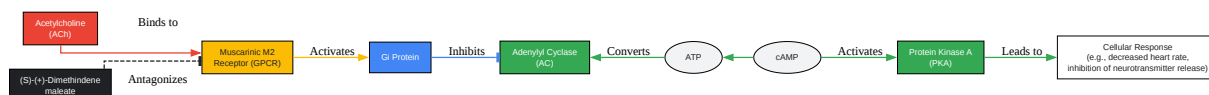


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Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic M2 Receptor Signaling Pathway

(S)-(+)-Dimethindene is a potent M2-selective muscarinic receptor antagonist.[1] M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16][17]



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